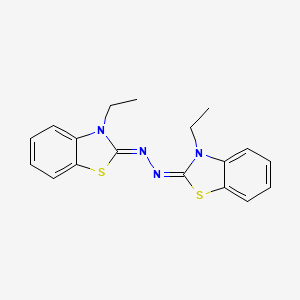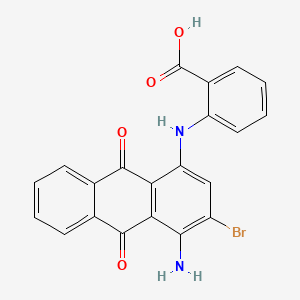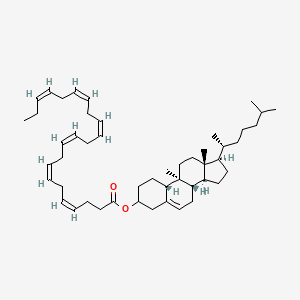
Cholesteryl cervonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cholesteryl cervonate is a cholesteryl ester derived from cholesterol and cervonic acid (docosahexaenoic acid). It is a lipid molecule that plays a significant role in various biological processes. This compound is known for its presence in the adrenal glands and its involvement in lipid metabolism.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cholesteryl cervonate is synthesized through the esterification of cholesterol with cervonic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions with an excess of cervonic acid to drive the reaction to completion. The product is then purified using column chromatography to obtain pure this compound .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Cholesteryl cervonate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cholesteryl epoxides and other oxidized derivatives.
Hydrolysis: The ester bond in this compound can be hydrolyzed to yield cholesterol and cervonic acid.
Transesterification: this compound can undergo transesterification reactions with other fatty acids to form different cholesteryl esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with hydrochloric acid or sodium hydroxide being common reagents.
Transesterification: Catalysts such as sodium methoxide or lipases are used to facilitate transesterification reactions.
Major Products:
Oxidation: Cholesteryl epoxides and other oxidized derivatives.
Hydrolysis: Cholesterol and cervonic acid.
Transesterification: Various cholesteryl esters depending on the fatty acid used.
Applications De Recherche Scientifique
Cholesteryl cervonate has several scientific research applications:
Chemistry: It is used as a model compound to study esterification and lipid metabolism.
Biology: this compound is studied for its role in cellular lipid storage and metabolism.
Medicine: Research on this compound focuses on its potential role in cardiovascular health and its involvement in lipid-related disorders.
Industry: this compound is used in the production of liquid crystal materials for display technologies
Mécanisme D'action
Cholesteryl cervonate exerts its effects through its involvement in lipid metabolism. It is stored in lipid droplets within cells and can be hydrolyzed to release cholesterol and cervonic acid. These molecules play crucial roles in cellular processes such as membrane structure and function, signaling pathways, and energy metabolism. The esterification and hydrolysis of this compound are regulated by enzymes such as esterases and lipases .
Comparaison Avec Des Composés Similaires
- Cholesteryl oleate
- Cholesteryl palmitate
- Cholesteryl stearate
- Cholesteryl arachidonate
- Cholesteryl adrenate
Cholesteryl cervonate stands out due to its unique fatty acid component, which imparts distinct properties and functions compared to other cholesteryl esters.
Propriétés
Numéro CAS |
70110-50-8 |
|---|---|
Formule moléculaire |
C49H76O2 |
Poids moléculaire |
697.1 g/mol |
Nom IUPAC |
[(8S,9S,10S,13R,14S,17R)-9,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate |
InChI |
InChI=1S/C49H76O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-29-47(50)51-42-31-33-44-41(38-42)30-32-45-46-35-34-43(40(4)28-26-27-39(2)3)48(46,5)36-37-49(44,45)6/h8-9,11-12,14-15,17-18,20-21,23-24,30,39-40,42-46H,7,10,13,16,19,22,25-29,31-38H2,1-6H3/b9-8-,12-11-,15-14-,18-17-,21-20-,24-23-/t40-,42?,43-,44+,45+,46+,48-,49-/m1/s1 |
Clé InChI |
MSROWXDDJJHSIL-QLPNHTALSA-N |
SMILES isomérique |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OC1CC[C@H]2C(=CC[C@@H]3[C@@]2(CC[C@]4([C@H]3CC[C@@H]4[C@H](C)CCCC(C)C)C)C)C1 |
SMILES canonique |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OC1CCC2C(=CCC3C2(CCC4(C3CCC4C(C)CCCC(C)C)C)C)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


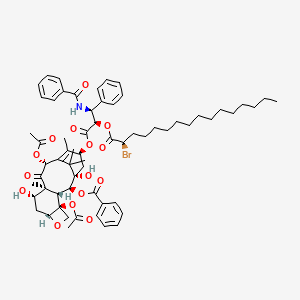
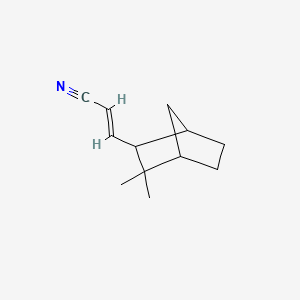
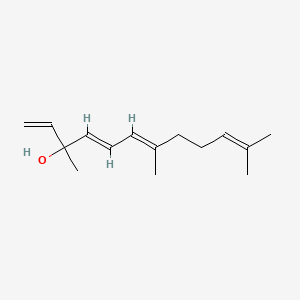
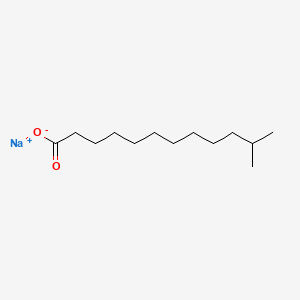
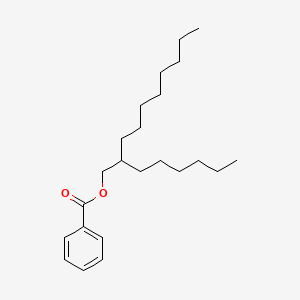
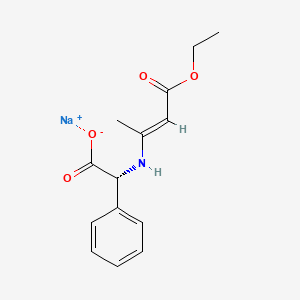
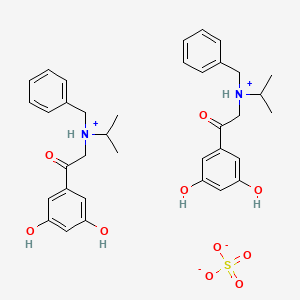


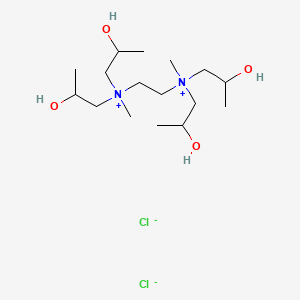
![[2-(8-Heptadecenyl)-4,5-dihydro-4-(hydroxymethyl)oxazole-4-yl]methyl oleate](/img/structure/B12674295.png)

